2-[(Dimethylamino)methyl]phenol hydrochloride
Overview
Description
“2-[(Dimethylamino)methyl]phenol hydrochloride” is an organic compound. It is also known as “(Dimethylaminomethyl)phenol” and has a molecular weight of 151.21 . It is used as a reagent in organic synthesis.
Molecular Structure Analysis
The molecular structure of “2-[(Dimethylamino)methyl]phenol hydrochloride” consists of a phenol group and an amine group. The molecular formula is C9H13NO .
Chemical Reactions Analysis
While specific chemical reactions involving “2-[(Dimethylamino)methyl]phenol hydrochloride” are not available, it’s important to note that this compound, like other phenols, can participate in a variety of chemical reactions. For instance, it can be used to study the biochemical and physiological effects of various substances.
Physical And Chemical Properties Analysis
“2-[(Dimethylamino)methyl]phenol hydrochloride” is a white powder that is soluble in water, ethanol, and ether. It has a density of 1.0±0.1 g/cm^3, a boiling point of 216.7±15.0 °C at 760 mmHg, and a flash point of 85.4±19.0 °C .
Scientific Research Applications
- Summary: This compound has been used in the development of a methodology for sensitive determination of sarin (GB), soman (GD), and cyclosarin (GF) chemical warfare agents in aqueous media .
- Method: The method incorporates direct derivatization with 2-[(dimethylamino)methyl]phenol, a commercially available, water-soluble reagent, followed by LC-ESI-MS/MS analysis .
- Summary: A similar compound, 2,4,6-Tris(dimethylaminomethyl)phenol, is used as a catalyst for epoxy resin chemistry .
- Method: It can be used as a homopolymerization catalyst for epoxy resins and also as an accelerator with epoxy resin curing agents .
- Results: It is probably the most widely used room temperature accelerator for two-component epoxy resin systems .
- Summary: 2,4,6-Tris(dimethylaminomethyl)phenol has been used in the synthesis of water-soluble metal phthalocyanines bearing twelve dimethylamino groups .
- Summary: 2,4,6-Tris(dimethylaminomethyl)phenol has been used to prepare phenolate anion-based branched/cross-linked anion exchange membranes (AEMs) .
Chemical Warfare Agent Detection
Epoxy Resin Catalyst
Synthesis of Water-Soluble Metal Phthalocyanines
Preparation of Anion Exchange Membranes
Production of Epoxy Membranes
Safety And Hazards
properties
IUPAC Name |
2-[(dimethylamino)methyl]phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-10(2)7-8-5-3-4-6-9(8)11;/h3-6,11H,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKBMGVNKAKAPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067082 | |
Record name | .alpha.-(Dimethylamino)-cresol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Dimethylamino)methyl]phenol hydrochloride | |
CAS RN |
25338-54-9 | |
Record name | Phenol, ((dimethylamino)methyl)-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025338549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, [(dimethylamino)methyl]-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | .alpha.-(Dimethylamino)-cresol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (hydroxybenzyl)dimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.590 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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